molecular formula C5H7F3O2S B2563706 Methyl 3-[(trifluoromethyl)sulfanyl]propanoate CAS No. 29271-31-6

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate

Cat. No.: B2563706
CAS No.: 29271-31-6
M. Wt: 188.16
InChI Key: OOHULTFMLIFDPM-UHFFFAOYSA-N
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Description

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is an organic compound with the molecular formula C5H7F3O2S and a molecular weight of 188.17 g/mol . It is a liquid at room temperature and is known for its trifluoromethylthio group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(trifluoromethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The trifluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(trifluoromethyl)thio]propanoate: Similar structure but different reactivity.

    Methyl 3-[(trifluoromethyl)sulfonyl]propanoate: Contains a sulfonyl group instead of a sulfanyl group.

    Methyl 3-[(trifluoromethyl)oxy]propanoate: Contains an oxy group instead of a sulfanyl group.

Uniqueness

Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is unique due to its trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

methyl 3-(trifluoromethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHULTFMLIFDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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